Diosbulbin C

Overview

Description

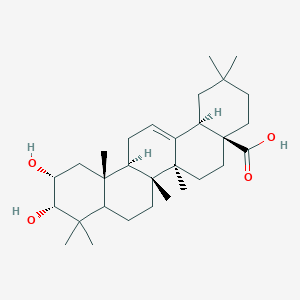

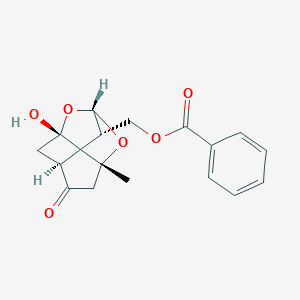

Diosbulbin C is a natural diterpene lactone compound extracted from the traditional Chinese medicinal plant Dioscorea bulbifera L. This compound has garnered significant attention due to its potent anticancer properties, particularly against non-small cell lung cancer cells .

Mechanism of Action

Diosbulbin C is a natural diterpene lactone component extracted from traditional Chinese medicine Dioscorea bulbifera L . It has been found to possess high anticancer activity, particularly in non-small cell lung cancer (NSCLC) .

Target of Action

The primary targets of this compound are AKT1 , DHFR , and TYMS . These proteins play crucial roles in cell proliferation and survival, making them key targets in cancer therapy .

Mode of Action

This compound interacts with its targets by downregulating their expression/activation . This interaction leads to significant changes in the cellular processes, particularly those related to cell proliferation .

Biochemical Pathways

The downregulation of AKT1, DHFR, and TYMS disrupts the normal cell cycle, leading to the arrest of cells in the G0/G1 phase . This disruption inhibits cell proliferation, a key characteristic of cancerous cells .

Pharmacokinetics

This compound has been predicted to exhibit high drug-likeness properties . It has good water solubility and intestinal absorption, which are crucial for its bioavailability . These properties highlight its potential value in the discovery and development of anti-lung cancer drugs .

Result of Action

The result of this compound’s action is a remarkable reduction in cell proliferation . It induces significant G0/G1 phase cell cycle arrest in NSCLC cells . This effect is a direct result of the downregulation of the expression/activation of AKT1, DHFR, and TYMS .

Biochemical Analysis

Biochemical Properties

Diosbulbin C interacts with several enzymes and proteins, playing a significant role in biochemical reactions. The potential targets of this compound include AKT1, DHFR, and TYMS . This compound may inhibit NSCLC cell proliferation by downregulating the expression/activation of these targets .

Cellular Effects

This compound has a remarkable impact on various types of cells and cellular processes. In NSCLC cells, this compound treatment results in a significant reduction in cell proliferation and induces G0/G1 phase cell cycle arrest .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It may inhibit NSCLC cell proliferation by downregulating the expression/activation of AKT, DHFR, and TYMS . These interactions suggest that this compound may bind to these biomolecules, inhibiting or activating enzymes and causing changes in gene expression.

Metabolic Pathways

This compound is involved in several metabolic pathways. Both phase-I and phase-II metabolites were observed in the metabolic profiles, and the metabolic pathways involved in hydroxyl reduction, glucuronidation, glutathione conjugation, and sulfation . This indicates that hepatocytic metabolism might be the major route of clearance for this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diosbulbin C is primarily isolated from the tubers of Dioscorea bulbifera L. The extraction process involves several steps, including drying, grinding, and solvent extraction using ethanol or methanol. The crude extract is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the extraction from Dioscorea bulbifera L. remains the primary method. Advances in biotechnological methods, such as plant cell culture, may offer alternative production routes in the future .

Chemical Reactions Analysis

Types of Reactions: Diosbulbin C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the lactone ring structure.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Diosbulbin C has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying diterpene lactones.

Biology: Investigated for its effects on cell cycle regulation and apoptosis.

Medicine: Explored for its anticancer properties, particularly against non-small cell lung cancer.

Comparison with Similar Compounds

- Diosbulbin A

- Diosbulbin B

- Diosbulbin F

- Diosbulbin G

- Diosbulbin M

Comparison: Diosbulbin C is unique among its analogs due to its specific molecular structure and potent anticancer activity. While other diosbulbins also exhibit biological activities, this compound’s ability to induce cell cycle arrest and target multiple molecular pathways makes it particularly effective against non-small cell lung cancer .

Properties

IUPAC Name |

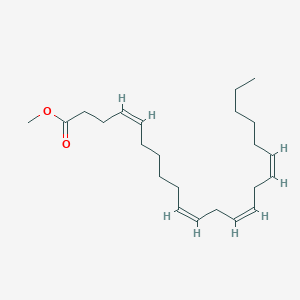

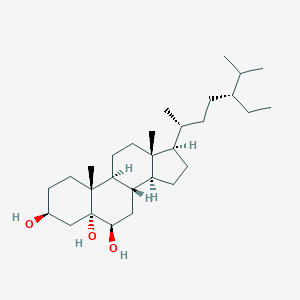

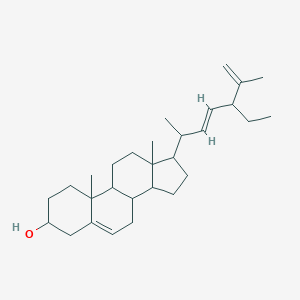

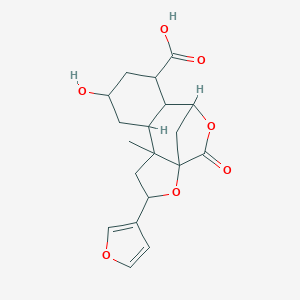

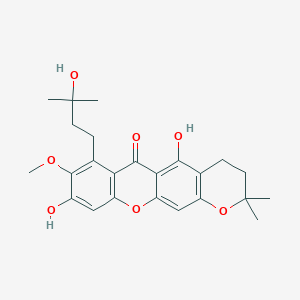

3-(furan-3-yl)-8-hydroxy-5-methyl-14-oxo-2,13-dioxatetracyclo[10.2.1.01,5.06,11]pentadecane-10-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O7/c1-18-6-13(9-2-3-24-8-9)26-19(18)7-14(25-17(19)23)15-11(16(21)22)4-10(20)5-12(15)18/h2-3,8,10-15,20H,4-7H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYALWPKCIMKALF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC13CC(C4C2CC(CC4C(=O)O)O)OC3=O)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diosbulbin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20086-07-1 | |

| Record name | (2R,3aS,6S,6aS,7R,9R,10aR,10bS)-2-(3-Furanyl)decahydro-9-hydroxy-10b-methyl-4-oxo-4H-3a,6-methanofuro[2,3-d][2]benzoxepin-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20086-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diosbulbin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

247 - 250 °C | |

| Record name | Diosbulbin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)